Tris(2-aminoethyl)amina

Descripción general

Descripción

Tris(2-aminoethyl)amine, also known as Tris or 2-amino-2-hydroxymethyl-1,3-propanediol, is an organic compound commonly used in biochemical and physiological research. Tris is a zwitterion, meaning it carries both a positive and negative charge. It is widely used in laboratory experiments due to its buffering capacity, low toxicity, and low cost. Tris is a versatile compound with many applications in research and experimentation.

Aplicaciones Científicas De Investigación

Sensor fluorescente para iones de cerio

TREN se ha utilizado para modificar el óxido de grafeno para crear un material 2D eficiente para la detección de iones de cerio. La funcionalización covalente de TREN en la superficie del óxido de grafeno mejora la fluorescencia tras la adición de iones de cerio debido a la transferencia de carga intramolecular y los procesos de transferencia de electrones fotoinducidos .

Agente estabilizador para perovskitas de catión mixto

En el campo de la fotovoltaica, TREN juega un papel crucial en la estabilización de perovskitas de catión mixto en condiciones de humedad y estrés térmico. La adición de TREN al precursor de perovskita da como resultado propiedades estructurales y optoelectrónicas mejoradas, lo que lleva a una mayor estabilidad térmica y ambiental .

Agente de reticulación en la síntesis de polímeros

TREN se utiliza como agente de reticulación en la síntesis de redes de poliimina. Su funcionalidad le permite actuar como un conector entre las cadenas poliméricas, mejorando la estabilidad y las propiedades mecánicas del material .

Ligando en química de coordinación

Como ligando tripódico, TREN forma complejos estables con metales de transición. Esta propiedad es particularmente útil en la química de coordinación para sintetizar nuevos complejos metálicos con aplicaciones potenciales en catálisis y ciencia de materiales .

Absorbente de dióxido de carbono

TREN se emplea como absorbente de dióxido de carbono. Sus grupos amina reaccionan con el CO2, lo que lo convierte en un compuesto valioso para capturar y eliminar el CO2 de diversos entornos, lo cual es crucial para abordar el cambio climático .

Reactivo en la síntesis de péptidos

En la síntesis de péptidos, TREN se utiliza para la escisión del grupo fluorenilmetoxicarbonilo (Fmoc). Este paso es esencial en la producción de péptidos y proteínas para aplicaciones farmacéuticas .

Mecanismo De Acción

Target of Action

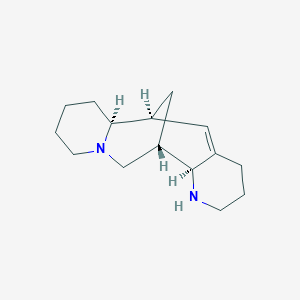

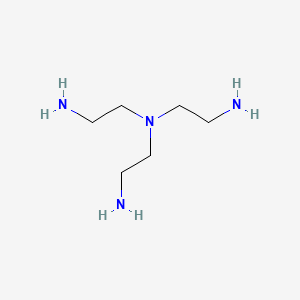

Tris(2-aminoethyl)amine, commonly abbreviated as TREN, is a water-soluble tripodal ligand . It primarily targets transition metals, forming stable complexes with them . These transition metals are often in the 2+ and 3+ oxidation states .

Mode of Action

TREN interacts with its targets (transition metals) through its three pendant primary amine groups . It acts as a tetradentate chelating ligand, meaning it can form multiple bonds with a single metal ion . This interaction results in the formation of stable complexes .

Biochemical Pathways

TREN is known to react quickly in the presence of (aromatic) aldehydes to form an imine . This process is a condensation reaction, during which water is formed . This reaction is fast and efficient, making TREN commonly used in the preparation of polyimines .

Pharmacokinetics

It is known that tren is a colorless liquid that is highly soluble in water

Result of Action

The primary result of TREN’s action is the formation of stable complexes with transition metals . These complexes have various applications, including the synthesis of polyimine networks and coordination chemistry .

Action Environment

The action of TREN can be influenced by environmental factors. For instance, its reactivity with aldehydes to form imines is a condensation reaction, which could be affected by factors such as temperature and humidity . Additionally, TREN’s solubility in water suggests that it could be influenced by the presence of water or other solvents .

Safety and Hazards

Tris(2-aminoethyl)amine causes severe skin burns and eye damage, is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Its median lethal dose is 246 mg/kg, oral (rat), and 117 mg/kg, dermal (rabbit) . It is also combustible .

Direcciones Futuras

Tris(2-aminoethyl)amine has been used to prepare molecular capsules and related supramolecular structures . It forms stable complexes with transition metals, especially those in the 2+ and 3+ oxidation states . Therefore, it has potential applications in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry .

Análisis Bioquímico

Biochemical Properties

Tris(2-aminoethyl)amine plays a significant role in biochemical reactions, particularly in the formation of stable complexes with metal ions such as zinc (Zn(II)) and copper (Cu(II)). These complexes are formed through coordination bonds between the nitrogen atoms of Tris(2-aminoethyl)amine and the metal ions . The compound also interacts with enzymes and proteins that require metal cofactors for their activity, thereby influencing their function and stability .

Cellular Effects

Tris(2-aminoethyl)amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of metal-dependent enzymes, leading to changes in metabolic flux and gene expression patterns . Additionally, Tris(2-aminoethyl)amine can impact cellular signaling pathways by chelating metal ions that act as secondary messengers .

Molecular Mechanism

The molecular mechanism of Tris(2-aminoethyl)amine involves its ability to bind to metal ions and form stable complexes. These complexes can inhibit or activate enzymes by altering their conformation and activity. For example, Tris(2-aminoethyl)amine can inhibit metalloproteases by chelating the metal ion in their active site, thereby preventing substrate binding and catalysis . The compound can also influence gene expression by modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(2-aminoethyl)amine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that Tris(2-aminoethyl)amine can have sustained effects on cellular function, including prolonged inhibition of metal-dependent enzymes and alterations in gene expression .

Dosage Effects in Animal Models

The effects of Tris(2-aminoethyl)amine vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, Tris(2-aminoethyl)amine can exhibit toxic effects, including disruption of metal homeostasis and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Metabolic Pathways

Tris(2-aminoethyl)amine is involved in various metabolic pathways, particularly those that require metal cofactors. The compound interacts with enzymes such as metalloproteases and metal-dependent transcription factors, influencing their activity and stability . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, Tris(2-aminoethyl)amine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, and it can accumulate in specific cellular compartments . The distribution of Tris(2-aminoethyl)amine within tissues can influence its localization and activity, affecting its overall efficacy .

Subcellular Localization

Tris(2-aminoethyl)amine is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and nucleus . The compound’s activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in specific compartments . Targeting signals and post-translational modifications can direct Tris(2-aminoethyl)amine to specific organelles, enhancing its biochemical effects .

Propiedades

IUPAC Name |

N',N'-bis(2-aminoethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4/c7-1-4-10(5-2-8)6-3-9/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYLVOKEDDQJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063296 | |

| Record name | 1,2-Ethanediamine, N,N-bis(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Tris(2-aminoethyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Tris(2-aminoethyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4097-89-6, 14350-52-8 | |

| Record name | Tris(2-aminoethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-aminoethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1),N(1)-Bis(2-aminoethyl)-1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014350528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1-bis(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N-bis(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-aminoethyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRILOTRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GY3QSG6H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Hydroxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1216559.png)

![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)

![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)

![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-4,7-dibenzyl-3-butyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216569.png)

![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)